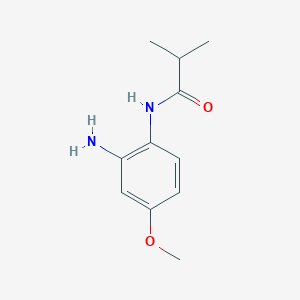

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide

Description

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide (CAS: 436090-31-2) is a substituted propanamide derivative characterized by a 2-amino-4-methoxyphenyl group attached to the amide nitrogen and a branched 2-methylpropanamide backbone. Its molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol. The compound is primarily utilized as a chemical building block in organic synthesis and pharmaceutical research .

Key structural features include:

- 2-Methylpropanamide backbone: Imparts steric hindrance and influences solubility and metabolic stability.

Properties

IUPAC Name |

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)11(14)13-10-5-4-8(15-3)6-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBPLOCZDLKOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360679 | |

| Record name | N-(2-amino-4-methoxyphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436090-31-2 | |

| Record name | N-(2-amino-4-methoxyphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 2-amino-4-methoxybenzoic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Receptor Agonism

Recent studies have highlighted the compound's ability to act as a selective agonist for formyl peptide receptors (FPRs), particularly FPR2. These G protein-coupled receptors are involved in mediating inflammatory responses. The synthesis and evaluation of derivatives of N-(2-amino-4-methoxyphenyl)-2-methylpropanamide have shown promising results in activating these receptors, which could lead to novel anti-inflammatory therapies .

Table 1: Efficacy of this compound Derivatives on FPRs

| Compound | FPR1 EC50 (µM) | FPR2 EC50 (µM) | Activity (%) |

|---|---|---|---|

| (S)-9a | 0.43 ± 0.13 | 0.096 ± 0.027 | 120 |

| (R)-9a | N.A. | 0.23 ± 0.083 | 100 |

| (S)-9b | N.A. | 1.6 ± 0.36 | 115 |

Potential Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds with similar amide structures have been reported to exhibit cytotoxic effects against various cancer cell lines. Research into the mechanisms of action is ongoing, focusing on how this compound can induce apoptosis in malignant cells.

Inflammatory Diseases

Given its role as an FPR2 agonist, this compound may be developed into a therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis or asthma by modulating immune responses .

Neurological Disorders

There is emerging evidence that compounds targeting FPRs can influence neuroinflammatory processes, suggesting that this compound could have applications in treating neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Synthesis and Evaluation of Agonists

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their efficacy as FPR agonists. The results indicated that modifications to the methoxy group significantly enhanced receptor selectivity and potency, paving the way for more targeted therapies .

Case Study 2: Anticancer Screening

Another study investigated the cytotoxic effects of this compound against various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The findings suggest that this compound warrants further investigation as a potential lead compound in cancer therapy.

Mechanism of Action

The mechanism by which N-(2-amino-4-methoxyphenyl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. The amino and methoxy groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also modulate enzymatic activities or receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Phenyl Analogs

N-(3-aminophenyl)-2-methylpropanamide (CAS: 213831-00-6)

- Structural difference: The amino group is at the 3-position instead of the 2-position on the phenyl ring.

- Impact : Reduced steric hindrance and altered electronic properties may affect binding affinity in receptor-targeted applications .

N-(2-amino-4-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide (BB12-7956)

PROTAC and Therapeutic Derivatives

N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-3-((4-fluorophenyl)thio)-2-methylpropanamide (8a)

- Structural features : Contains a trifluoromethyl group, thioether linkage, and hydroxyl group.

- Application : Used in androgen receptor (AR)-targeting PROTACs for cancer therapy.

- Synthesis: Synthesized via nucleophilic substitution with 4-fluorothiophenol in DMF, yielding 16.7% purity .

N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-hydroxyphenoxy)-2-methylpropanamide (5a)

Purine-Linked Propanamides

N-{9-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (21)

- Structural features : Conjugated to a purine ring with thiophosphate and silyl ether groups.

- Application: Intermediate in non-chiral therapeutic oligonucleotides for enhanced nuclease resistance .

Thioamide and Phenoxy Analogs

2-(4-Methoxybenzenethio)propanamide

- Structural difference: Replaces the amino-methoxyphenyl group with a thioether-linked 4-methoxyphenyl group.

2-(4-Isobutylphenyl)-N-(2-methoxyphenyl)propanamide (CAS: 723759-54-4)

- Structural features : Isobutylphenyl substituent enhances hydrophobicity.

- Molecular weight : 311.42 g/mol.

- Application: Potential NSAID analog due to structural similarity to ibuprofen derivatives .

Key Research Findings

- Steric and Electronic Effects: The 2-amino-4-methoxyphenyl group in the target compound offers distinct hydrogen-bonding and steric profiles compared to analogs like N-(3-aminophenyl)-2-methylpropanamide, which lacks ortho-substitution .

- Therapeutic Potential: PROTAC derivatives (e.g., 8a) demonstrate that halogen and thioether substituents enhance AR-binding affinity and proteasomal degradation efficiency .

- Synthetic Challenges : Compounds like BB12-7956 require multi-step purification (e.g., column chromatography) due to complex substituents, impacting scalability .

Biological Activity

N-(2-amino-4-methoxyphenyl)-2-methylpropanamide is an organic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O2

- CAS Number : 67169-89-5

- Functional Groups : The compound features an amino group and a methoxy group attached to a phenyl ring, which are critical for its biological activities.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, which can disrupt cellular processes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It has been suggested that this compound can act as a modulator for various receptors, including G-protein-coupled receptors (GPCRs), which play essential roles in cell signaling pathways.

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial properties.

- In Vitro Studies : Research has shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

- Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), the compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like Doxorubicin.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 8.01 ± 0.5 |

| MCF-7 | 16.20 ± 1.3 |

These findings indicate that the compound not only inhibits cancer cell growth but may also induce apoptosis through various pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted by Koya University evaluated the antibacterial activity of this compound against clinical isolates of S. aureus and E. coli. The study confirmed its efficacy through clear zones of inhibition observed in agar diffusion tests.

- Cancer Cell Line Studies : In a comparative study, this compound was tested alongside other compounds for their cytotoxic effects on breast cancer cell lines. The results highlighted its superior activity against MDA-MB-231 cells, suggesting a promising avenue for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-amino-4-methoxyphenyl)-2-methylpropanamide, and how can reaction conditions be optimized?

- Methodology : Use coupling reagents like HATU in DMF with tertiary amines (e.g., diisopropylethamine) for amide bond formation. Reaction optimization should focus on temperature control (e.g., room temperature for 24 hours), stoichiometric ratios (1:1.2 molar ratio of acid to amine), and purification via column chromatography (Rf values 0.58–0.69 as reference) . Low yields (e.g., 12% in some cases) may result from steric hindrance or poor solubility; introducing polar aprotic solvents (e.g., THF) or microwave-assisted synthesis could improve efficiency.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze aromatic proton shifts (δ 6.5–7.5 ppm for methoxyphenyl groups) and methyl resonances (δ 1.2–1.5 ppm for isopropyl) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.1) .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for Rf comparison .

Q. What safety protocols are critical during synthesis and handling?

- Methodology : Follow lab safety guidelines:

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact .

- Perform reactions in fume hoods to prevent inhalation of volatile reagents (e.g., DMF) .

- Dispose of waste via certified hazardous waste services, especially for halogenated byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodology :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replacing -OCH₃ with -CF₃ or halogens) to assess electronic effects .

- Bioassays : Test inhibitory activity against bacterial enzymes (e.g., Pseudomonas aeruginosa targets) using MIC assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins .

Q. How should researchers address contradictions in experimental data, such as inconsistent synthetic yields or bioactivity results?

- Methodology :

- Yield Discrepancies : Compare reaction scales (e.g., micromolar vs. millimolar) and purity of starting materials. For example, enantiomeric purity of chiral amines (e.g., (S)-α-methyl-4-fluoroaniline) can drastically alter yields (12% vs. 89%) .

- Bioactivity Variability : Validate assay conditions (e.g., pH, incubation time) and use positive controls (e.g., known inhibitors) to ensure reproducibility .

Q. What computational tools are effective for predicting physicochemical properties and ADMET profiles?

- Methodology :

- LogP/LogD Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (e.g., LogD pH 7.4 = -1.00) .

- ADMET : Apply QSAR models (e.g., SwissADME) to predict membrane permeability and metabolic stability .

Q. How can spectrofluorometric methods be applied to study this compound’s interactions with biomolecules?

- Methodology :

- Fluorescence Quenching : Measure changes in emission intensity when the compound binds to proteins (e.g., BSA) to calculate binding constants .

- Solvent Effects : Test in buffers of varying polarity to assess aggregation or conformational changes .

Methodological Notes

- Synthetic Optimization : Prioritize enantiomerically pure reagents for chiral centers to avoid racemic mixtures .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Advanced Characterization : Consider X-ray crystallography (as in ) for unambiguous structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.